2-Isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride molecular weight
2-Isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride molecular weight
An In-Depth Technical Guide to 2-Isopropyl-1H-benzoimidazol-5-ylamine Dihydrochloride
This technical guide provides a comprehensive overview of 2-Isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes available information with established principles of organic synthesis, analytical chemistry, and pharmacology to offer a thorough characterization. The guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's properties, synthesis, analysis, and potential therapeutic applications.
Part 1: Core Physicochemical Characterization
2-Isopropyl-1H-benzoimidazol-5-ylamine is a derivative of benzimidazole, a heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2] The benzimidazole ring system, a fusion of benzene and imidazole, is structurally similar to naturally occurring purines, allowing it to interact with a diverse range of biological macromolecules.[1] This compound is typically supplied as a dihydrochloride salt, which significantly enhances its stability and solubility in aqueous media, a critical factor for its use in biological assays and formulation development.[3]
| Property | Value |
| IUPAC Name | 2-isopropyl-1H-benzo[d]imidazol-5-amine dihydrochloride |
| Synonyms | 2-(Propan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
| CAS Number | 1158205-32-3[4] |
| Molecular Formula | C₁₀H₁₅Cl₂N₃ (Dihydrochloride Salt)[4] |
| C₁₀H₁₃N₃ (Free Base)[3] | |
| Molecular Weight | 248.15 g/mol (Dihydrochloride Salt)[3][4] |
| 175.23 g/mol (Free Base)[3] | |
| Storage | Room Temperature, Sealed in Dry Conditions[4] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 2-Isopropyl-1H-benzoimidazol-5-ylamine is efficiently achieved through a robust two-step process starting from commercially available materials.[5] The strategy involves the initial construction of the benzimidazole core, followed by the reduction of a nitro group to the target primary amine.[5]
Caption: Overall synthetic workflow.
Step 1: Phillips-Ladenburg Condensation
The foundational step is the construction of the benzimidazole ring system via the Phillips-Ladenburg condensation. This classic reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions.[5]
Reaction: 4-nitro-1,2-phenylenediamine reacts with isobutyric acid to form the intermediate, 2-isopropyl-5-nitro-1H-benzo[d]imidazole.[5]
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Reagents Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-nitro-1,2-phenylenediamine (1.0 equivalent) in 4 M hydrochloric acid.
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Addition: Add isobutyric acid (1.2 equivalents) to the suspension.[5]
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Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
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Work-up: After completion, cool the mixture to room temperature. Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.[5]
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Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under a vacuum.
-
Purification: If required, the crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
The acidic environment is crucial as it protonates the carbonyl oxygen of isobutyric acid, rendering it more electrophilic. The reaction proceeds through the acylation of one amino group of the o-phenylenediamine, which is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic benzimidazole ring.[5]
Caption: Simplified mechanism of the condensation.
Step 2: Nitro Group Reduction
The final step is the reduction of the electron-withdrawing nitro group on the intermediate to the desired amine functionality. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile, typically yielding a product of high purity.[5]
Reaction: 2-isopropyl-5-nitro-1H-benzo[d]imidazole is reduced to 2-Isopropyl-1H-benzo[d]imidazol-5-amine.[5]
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Setup: Dissolve the 2-isopropyl-5-nitro-1H-benzo[d]imidazole intermediate (1.0 equivalent) in methanol within a hydrogenation vessel.
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Catalyst: Carefully add 10 wt. % palladium on carbon (Pd/C) catalyst (approximately 5-10 mol % relative to the substrate).[5]
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Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 1-3 atm. Stir the reaction vigorously at room temperature for 2-4 hours.[5] Alternatively, hydrazine hydrate can be used as the hydrogen source in the presence of the Pd/C catalyst at room temperature.[3]
-
Monitoring: Monitor the reaction by TLC until all the starting material has been consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product. The dihydrochloride salt can be prepared by treating a solution of the free base with an appropriate amount of hydrochloric acid.
Part 3: Analytical Quantification
Accurate and precise quantification of 2-Isopropyl-1H-benzoimidazol-5-ylamine is essential for pharmacokinetic studies, quality control, and formulation development.[6] While specific validated methods for this molecule are not widely published, protocols based on established techniques for similar benzimidazole derivatives can be readily adapted.[6]
Caption: General analytical workflow.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely available technique for the quantification of aromatic compounds like benzimidazoles.
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Standard Preparation: Prepare a stock solution of the 2-Isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol. A small amount of 0.1 M HCl may be used to ensure complete dissolution.[6] Create a series of calibration standards by serial dilution.
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Sample Preparation: For biological matrices, a sample clean-up is necessary. This can be achieved through:
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Chromatographic Conditions: The following table provides a starting point for method development, based on typical parameters for analogous compounds.[6]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.1% Formic Acid in Water) | A gradient elution (increasing acetonitrile) is often used to ensure good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~280-290 nm | Benzimidazole derivatives typically exhibit strong absorbance in this region. |
| Injection Volume | 10-20 µL | A standard volume for analytical HPLC. |
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Method Validation: The developed method must be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.[7] This technique provides structural confirmation and can achieve detection limits in the sub-nanogram per milliliter range, which is often necessary for pharmacokinetic profiling.
Part 4: Potential Therapeutic Applications and Future Directions
While there is no specific biological data for 2-Isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride in the public domain, the benzimidazole scaffold is a "privileged structure" in drug discovery.[1][2] Its derivatives are known to possess a wide range of pharmacological activities.
Caption: Potential biological targets.
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Anticancer Activity: Many benzimidazole derivatives function as potent inhibitors of protein kinases, which are key regulators of cell signaling and are frequently dysregulated in cancer.[1] The 5-amino group on this compound could potentially form key hydrogen bonds within the ATP-binding pocket of various kinases, making it a candidate for screening against cancer-related kinase panels.
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Antimicrobial Potential: The benzimidazole core is present in several anthelmintic drugs (e.g., albendazole) and has shown broader antimicrobial properties.[1] A rational starting point for investigation would be to screen this compound against a diverse panel of pathogenic bacteria and fungi. Recent research has also identified benzimidazole derivatives as antagonists of the PqsR receptor in Pseudomonas aeruginosa, a key regulator of virulence in a process known as quorum sensing.[1] This suggests the 2-isopropyl-1H-benzo[d]imidazole core could be a valuable scaffold for developing novel anti-infective agents that target bacterial communication rather than growth.
Future Research: The lack of specific data highlights a clear path for future investigation. Initial research should focus on in vitro screening against a broad range of biological targets, guided by the known pharmacology of the benzimidazole class. This includes kinase inhibitor profiling, broad-spectrum antimicrobial assays, and evaluation in phenotypic screens, such as in patient-derived cell models for various diseases.[8]
Conclusion
2-Isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride is a well-defined chemical entity with a straightforward and scalable synthetic route. Its physicochemical properties, particularly the enhanced solubility of the dihydrochloride salt, make it amenable to a wide range of research applications. While its specific biological functions remain to be elucidated, its structural foundation as a benzimidazole derivative positions it as a promising candidate for exploration in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. This guide provides the essential technical foundation for scientists to synthesize, characterize, and investigate the potential of this valuable chemical building block.
References
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- Sigma-Aldrich. 2-(Propan-2-yl)-1h-1,3-benzodiazol-5-amine dihydrochloride.
- BenchChem. Application Notes and Protocols for the Quantification of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.
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Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367–1379. [Link]
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- Wang, Z., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI.
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Daria, S., Hao, X., et al. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Chemical Neuroscience. [Link]
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